molecular formula C25H19ClN4O2 B2509671 1-[5-(丁酰氨基)吡啶-2-基]-N-环戊基哌啶-4-甲酰胺 CAS No. 1251601-00-9

1-[5-(丁酰氨基)吡啶-2-基]-N-环戊基哌啶-4-甲酰胺

货号: B2509671
CAS 编号: 1251601-00-9
分子量: 442.9
InChI 键: USZFQKXJXRKTFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide, commonly known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 is a pentadecapeptide consisting of 15 amino acids, and it is derived from a protein found in human gastric juice. This peptide has been shown to have a wide range of biological effects, including promoting tissue repair, reducing inflammation, and improving cardiovascular function.

科学研究应用

合成和表征技术

  • 一项研究聚焦于水介导的合成和计算分析相关化合物,展示了可能与合成和研究1-[5-(丁酰氨基)吡啶-2-基]-N-环戊基哌啶-4-甲酰胺相关的方法,这些化合物通过分子对接研究分析了它们的非线性光学(NLO)性质和潜在的抗癌活性,指示了一种探索类似化合物生物活性的方法 (Jayarajan et al., 2019)

在抗菌和抗肿瘤研究中的潜在应用

  • 对结构相关化合物的研究表明它们在体内外具有潜在的抗菌活性,暗示了探索1-[5-(丁酰氨基)吡啶-2-基]-N-环戊基哌啶-4-甲酰胺的抗菌性质的途径 (Bouzard et al., 1992)
  • 另一项研究合成并评估了吡啶-2-甲醛硫脲脒的3-和5-氨基衍生物,展示了它们的细胞毒性和抗肿瘤活性。这样的方法可能与评估所讨论化合物的生物活性相关 (Liu et al., 1996)

实验和计算研究

  • 一项关于相关化合物合成、光谱表征和晶体结构的研究为理解1-[5-(丁酰氨基)吡啶-2-基]-N-环戊基哌啶-4-甲酰胺的结构和化学性质奠定了基础。这些见解可以帮助开发新材料或药物 (Anuradha et al., 2014)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide' involves the reaction of 2-chloro-5-nitropyridine with butyric acid to form 5-(butyryloxy)-2-chloropyridine. This intermediate is then reacted with cyclopentylmagnesium bromide to form 5-(butyryloxy)-2-cyclopentylpyridine. The final step involves the reaction of this intermediate with N-(4-piperidinyl)-4-carboxamide to form the target compound.", "Starting Materials": [ "2-chloro-5-nitropyridine", "butyric acid", "cyclopentylmagnesium bromide", "N-(4-piperidinyl)-4-carboxamide" ], "Reaction": [ "Step 1: 2-chloro-5-nitropyridine is reacted with butyric acid in the presence of a base such as potassium carbonate to form 5-(butyryloxy)-2-chloropyridine.", "Step 2: 5-(butyryloxy)-2-chloropyridine is reacted with cyclopentylmagnesium bromide in the presence of a catalyst such as copper iodide to form 5-(butyryloxy)-2-cyclopentylpyridine.", "Step 3: 5-(butyryloxy)-2-cyclopentylpyridine is reacted with N-(4-piperidinyl)-4-carboxamide in the presence of a base such as sodium hydride to form the target compound '1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide'." ] }

1251601-00-9

分子式

C25H19ClN4O2

分子量

442.9

IUPAC 名称

N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O2/c1-15-2-9-19(10-3-15)30-25(32)21-14-27-22-11-6-17(12-20(22)23(21)29-30)24(31)28-13-16-4-7-18(26)8-5-16/h2-12,14,29H,13H2,1H3,(H,28,31)

InChI 键

USZFQKXJXRKTFI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)Cl

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。